methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
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Overview
Description
Methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a bromine atom, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate typically involves the following steps:
Protection of the Amino Group: The amino group of the starting amino acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (methanol, ether).
Deprotection: Strong acids (trifluoroacetic acid, hydrochloric acid), solvents (dichloromethane, methanol).
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Corresponding alcohols.
Deprotection: Free amino acids or peptides.
Scientific Research Applications
Methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules, including peptides and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to undergo various chemical modifications.
Biological Studies: It serves as a substrate for enzyme studies and as a probe for investigating biochemical pathways.
Industrial Applications: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access.
Protein Modification: It can modify proteins through covalent attachment, affecting their function and activity.
Signal Transduction: The compound may influence cellular signaling pathways by interacting with key signaling molecules.
Comparison with Similar Compounds
Methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate can be compared with other similar compounds:
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound has a similar Boc-protected amino group but differs in the presence of a hydroxyl and phenyl group instead of a bromine atom.
(2S)-2-[(tert-Butoxy)carbonylamino]-3-methylbutanoic acid: This compound also contains a Boc-protected amino group but has a different side chain structure.
(2S,4S)-1-(tert-Butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: This compound has a pyrrolidine ring and a Boc-protected amino group, making it structurally distinct.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and biological research. Its unique structural features and reactivity make it a valuable tool for scientists and researchers in various fields.
Properties
Molecular Formula |
C11H18BrNO5 |
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Molecular Weight |
324.17 g/mol |
IUPAC Name |
methyl (2S)-5-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate |
InChI |
InChI=1S/C11H18BrNO5/c1-11(2,3)18-10(16)13-8(9(15)17-4)5-7(14)6-12/h8H,5-6H2,1-4H3,(H,13,16)/t8-/m0/s1 |
InChI Key |
REILQMSCIGJTGY-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)CBr)C(=O)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)CBr)C(=O)OC |
Origin of Product |
United States |
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